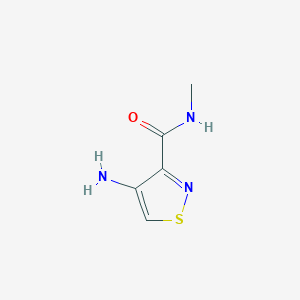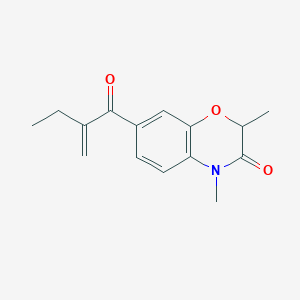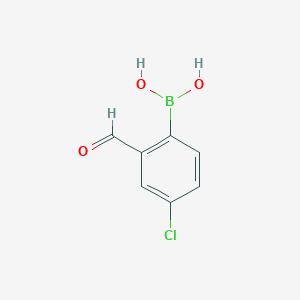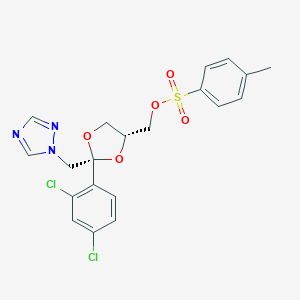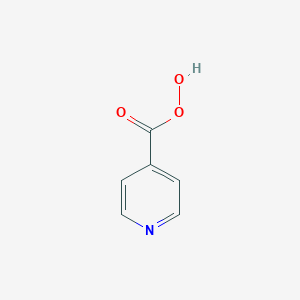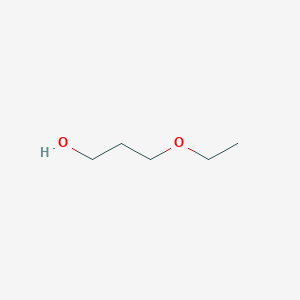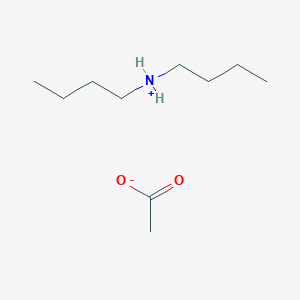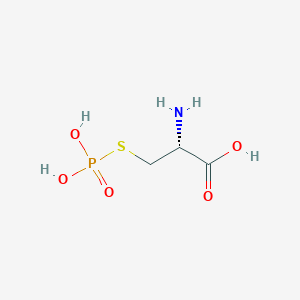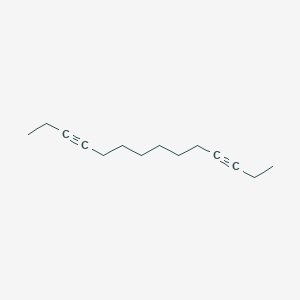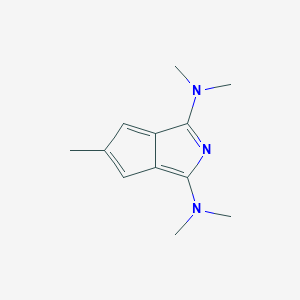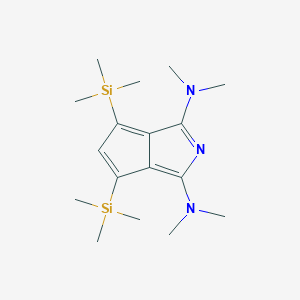
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique structural and chemical properties. The compound belongs to the class of heterocyclic compounds and has a wide range of potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- is not well understood. However, researchers have proposed that the compound may act as a nucleophile due to the presence of the dimethylamino and trimethylsilyl groups, which are electron-donating. The compound may also act as a Lewis base due to the presence of the nitrogen atom in the heterocyclic ring.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)-. However, researchers have reported that the compound has low toxicity and is not mutagenic or carcinogenic. Further studies are needed to determine the potential therapeutic applications of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- is its unique chemical and structural properties, which make it a versatile building block in organic synthesis. The compound is also relatively easy to synthesize, although modifications to the original synthesis method may be necessary to improve the yield and purity of the product. However, one of the limitations of this compound is its limited availability, which may restrict its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)-. One potential direction is the investigation of its potential use as a ligand in the preparation of metal complexes with enhanced catalytic activity. Another direction is the exploration of its potential use as an organic semiconductor material for electronic devices. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in medicinal chemistry.
Synthesemethoden
The synthesis of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with N,N-dimethylformamide dimethyl acetal in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which is then treated with trimethylsilyl chloride to yield the final product. The synthesis of this compound is challenging, and researchers have reported several modifications to the original method to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- has several potential applications in scientific research. The compound has been used as a building block in the synthesis of various organic compounds, including heterocyclic compounds and natural products. It has also been used as a ligand in the preparation of metal complexes, which have shown promising catalytic activity in various reactions. Additionally, the compound has been investigated for its potential use as an organic semiconductor material due to its unique electronic properties.
Eigenschaften
CAS-Nummer |
113035-27-1 |
|---|---|
Produktname |
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- |
Molekularformel |
C17H31N3Si2 |
Molekulargewicht |
333.6 g/mol |
IUPAC-Name |
1-N,1-N,3-N,3-N-tetramethyl-4,6-bis(trimethylsilyl)cyclopenta[c]pyrrole-1,3-diamine |
InChI |
InChI=1S/C17H31N3Si2/c1-19(2)16-14-12(21(5,6)7)11-13(22(8,9)10)15(14)17(18-16)20(3)4/h11H,1-10H3 |
InChI-Schlüssel |
XPTVBHJFIDIKLI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C2C(=CC(=C2C(=N1)N(C)C)[Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
CN(C)C1=C2C(=CC(=C2C(=N1)N(C)C)[Si](C)(C)C)[Si](C)(C)C |
Andere CAS-Nummern |
113035-27-1 |
Synonyme |
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



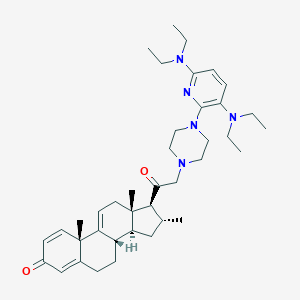
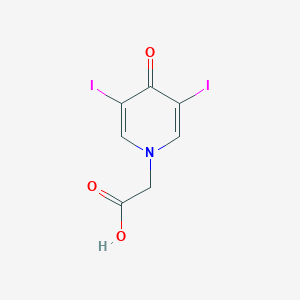
![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)
